(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL
Description
This compound features a β-amino alcohol core with a 2,2-difluorobenzo[d][1,3]dioxol-4-yl substituent. Its stereochemistry (R-configuration) and fluorinated aromatic system are critical for its biological activity. The compound is utilized as an intermediate in pharmaceuticals, notably in Symkevi® (tezacaftor/ivacaftor), a cystic fibrosis therapy targeting CFTR protein modulation . The difluoro substitution enhances metabolic stability by resisting oxidative degradation, a key advantage over non-fluorinated analogs .
Properties
Molecular Formula |
C9H9F2NO3 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)14-7-3-1-2-5(6(12)4-13)8(7)15-9/h1-3,6,13H,4,12H2/t6-/m0/s1 |
InChI Key |
UBERRTSCKPZJOT-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL typically involves several stepsThe reaction conditions often involve the use of palladium on activated carbon as a catalyst in methanol under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural Analogs with Halogenated Aromatic Systems
a. Halogen-Substituted Phenyl Derivatives
- (R)-2-Amino-2-(5-Bromo-2-Fluorophenyl)Ethan-1-Ol Structure: Bromo and fluoro substituents at positions 5 and 2 on the phenyl ring. Properties: Higher molecular weight (234.07 g/mol) due to bromine. Bromine’s electronegativity and steric bulk may alter binding affinity compared to the target compound. Limited data on biological activity .
- (S)-2-Amino-2-(4-Chloro-2,5-Difluorophenyl)Ethan-1-Ol Structure: Chloro and difluoro substitutions at positions 4, 2, and 3. The (S)-configuration may lead to divergent receptor interactions compared to the (R)-form .
b. Difluorobenzo[d][1,3]dioxol Derivatives
- 2-(2,2-Difluorobenzo[1,3]dioxol-4-YL)-2-Hydroxyacetamide Structure: Metabolite of the fungicide fludioxonil, sharing the difluorobenzo[d][1,3]dioxol moiety. Properties: Detected at <0.001 mg/kg in wheat, indicating rapid metabolism.
β-Amino Alcohols with Fluorinated Aromatic Groups
a. (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(Trifluoromethyl)Phenyl]Amino}Pyrimidin-4-YL)Amino]Phenoxy}Propan-2-Ol
- Structure : Contains a trifluoromethylphenyl group and pyrimidine linker.
- Properties: Demonstrated kinase inhibition (DrugBank ID: DB07054). The dimethylamino group and extended aromatic system increase solubility and target affinity but may introduce off-target effects .
b. (2R,3R)-3-Amino-2-(2,4-Difluoro-Phenyl)-1-[1,2,4]Triazol-1-YL-Butan-2-Ol
- Structure : Difluorophenyl group with a triazole substituent.
- Properties : Dual stereochemical centers (2R,3R) and triazole moiety enhance antifungal activity. However, the triazole may confer higher cytotoxicity compared to the target compound’s dioxolane system .
Key Findings :
- The target compound’s difluoro substitution and rigid dioxolane ring improve metabolic stability compared to mono-fluoro or non-fluorinated analogs.
- Halogenated analogs (Br, Cl) exhibit increased lipophilicity but may suffer from solubility limitations.
- Stereochemistry (R vs. S) significantly impacts biological activity, as seen in enantiomeric pairs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
